EC330

Description

Properties

IUPAC Name |

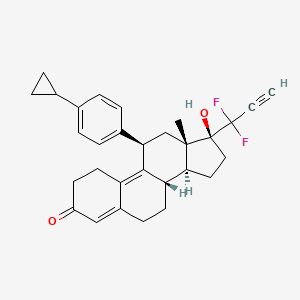

(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F2O2/c1-3-30(31,32)29(34)15-14-26-24-12-10-21-16-22(33)11-13-23(21)27(24)25(17-28(26,29)2)20-8-6-19(7-9-20)18-4-5-18/h1,6-9,16,18,24-26,34H,4-5,10-15,17H2,2H3/t24-,25+,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPPSPZDYGHPAN-GCNJZUOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C(C#C)(F)F)O)C5=CC=C(C=C5)C6CC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EC330: A Targeted Approach to Disrupting LIF-Mediated Oncogenesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

EC330 is an investigational small molecule compound that has emerged as a potent and selective inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway, a critical mediator of cancer progression. This document provides a comprehensive technical overview of the mechanism of action of this compound in cancer, summarizing key preclinical findings and detailing the experimental methodologies used to elucidate its activity. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of targeting the LIF pathway with novel agents like this compound.

Introduction: The Role of Leukemia Inhibitory Factor (LIF) in Cancer

Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) superfamily.[1][2] In normal physiology, LIF is involved in a myriad of cellular processes including differentiation, proliferation, and survival. However, in the context of oncology, overexpression of LIF has been implicated in the progression of numerous human cancers, including breast, colorectal, and pancreatic cancers, and is often associated with a poor prognosis.[2]

LIF exerts its oncogenic effects by binding to a receptor complex composed of the LIF receptor (LIF-R) and glycoprotein 130 (gp130).[2] This binding event triggers the activation of several downstream signaling cascades, most notably the JAK/STAT3, PI3K/AKT, and mTOR pathways.[1][2][3] The aberrant activation of these pathways promotes cancer cell proliferation, metastasis, and resistance to therapy.[1][3] Consequently, the LIF signaling axis represents a compelling target for anticancer drug development.

This compound: A Small Molecule Inhibitor of LIF Signaling

This compound is a novel small molecule compound designed to specifically inhibit the LIF signaling pathway.[1][2] Its chemical formula is C30H32F2O2 with a molecular weight of 462.57. Preclinical studies have demonstrated that this compound preferentially targets and inhibits the proliferation and migration of cancer cells that overexpress LIF.[1][2]

Molecular Target and Binding

The primary molecular target of this compound is the LIF receptor (LIF-R).[1][2] Molecular docking studies have predicted that this compound binds to the human LIF-R (hLIF-R) at the interface where LIF itself would bind, suggesting a competitive inhibition mechanism.[1][2] This interaction has been experimentally validated through avidin-biotin pull-down assays followed by western blotting, which confirmed the direct binding of this compound to LIF-R.[1][2] By occupying the LIF binding site on its receptor, this compound effectively prevents the formation of the active LIF/LIF-R/gp130 signaling complex.

Mechanism of Action: Downstream Signaling Pathway Inhibition

Upon binding to LIF-R, this compound abrogates the activation of key downstream oncogenic signaling pathways that are normally induced by LIF.

Inhibition of the JAK/STAT3 Pathway

One of the canonical pathways activated by LIF is the JAK/STAT3 pathway. LIF binding to its receptor complex leads to the phosphorylation and activation of STAT3 at the Tyr705 residue (p-STAT3Y705).[1] Activated STAT3 then translocates to the nucleus and acts as a transcription factor for genes involved in cell survival and proliferation. This compound has been shown to effectively block the LIF-induced phosphorylation of STAT3, thereby inhibiting its activation.[1]

Inhibition of the PI3K/AKT/mTOR Pathway

LIF signaling also activates the PI3K/AKT/mTOR pathway, another critical axis for cancer cell growth and survival.[1][3] LIF stimulation leads to the phosphorylation of AKT at Ser473 (p-AKTS473) and the subsequent phosphorylation of downstream effectors such as p70-S6K at Thr389 (p-p70-S6KT389).[1][2] Treatment with this compound has been demonstrated to abolish the LIF-induced phosphorylation of both AKT and p70-S6K, indicating a comprehensive blockade of this pathway.[1][2]

Preclinical Efficacy of this compound

The inhibitory effects of this compound on LIF signaling translate into significant anti-cancer activity in preclinical models.

In Vitro Studies

This compound has demonstrated a preferential cytotoxic and anti-proliferative effect on cancer cells with LIF overexpression.[1][2] In studies using isogenic breast cancer cell lines (MCF7 and MDA-MB-231) with and without ectopic LIF expression, this compound showed significantly greater inhibition of proliferation in the LIF-overexpressing cells.[1] Furthermore, trans-well migration assays revealed that this compound effectively abolishes the pro-migratory effects of LIF.[1][2]

| Cell Line | Condition | This compound Concentration | Effect |

| MCF7 | Ectopic LIF Overexpression | 5 nM | Significant inhibition of proliferation |

| MCF7 | Control | 5 nM | Weaker inhibitory effect on proliferation |

| MDA-MB-231 | Ectopic LIF Overexpression | 15 nM | Significant inhibition of migration |

| MDA-MB-231 | Control | 15 nM | Weaker effect on migration |

Table 1: Summary of in vitro effects of this compound on breast cancer cell lines.[1]

In Vivo Studies

The anti-tumor activity of this compound has been confirmed in vivo using xenograft mouse models. In mice bearing tumors from MDA-MB-231 cells with ectopic LIF expression, intraperitoneal administration of this compound (1 mg/kg, 5 times/week) resulted in a significant inhibition of tumor growth compared to control groups.[1] Notably, the inhibitory effect was much weaker on tumors without LIF overexpression, further highlighting the targeted nature of this compound.[1] Other studies have shown that this compound treatment at doses of 0.5 and 2.5 mg/kg dose-dependently reduced tumor burden in ovarian (IGROV-1) and triple-negative breast cancer (MDA-MB-231) xenograft models. Western blot analysis of tumors from this compound-treated mice also showed a reduction in the levels of phosphorylated STAT3.[1]

| Animal Model | Cancer Cell Line | This compound Dose | Outcome |

| Xenograft Mice | MDA-MB-231-LIF | 1 mg/kg, i.p. | Significant inhibition of tumor growth |

| Xenograft Mice | MDA-MB-231-Control | 1 mg/kg, i.p. | Weaker inhibitory effect on tumor growth |

| Xenograft Mice | IGROV-1 | 0.5 and 2.5 mg/kg | Dose-dependent reduction in tumor burden |

| Xenograft Mice | MDA-MB-231 | 0.5 and 2.5 mg/kg | Dose-dependent reduction in tumor burden |

Table 2: Summary of in vivo anti-tumor activity of this compound.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture and Proliferation Assays

-

Cell Lines: MCF7 and MDA-MB-231 breast cancer cell lines with and without stable ectopic expression of LIF.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Proliferation Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or vehicle control. Cell viability is assessed at specified time points (e.g., 24, 48, 72 hours) using a standard method such as the MTT assay or by direct cell counting.

Western Blot Analysis

-

Protein Extraction: Cells are treated with this compound or LIF as indicated, then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3Y705, STAT3, p-AKTS473, AKT, p-p70-S6K, β-actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Avidin-Biotin Pull-Down Assay

-

Biotinylation of this compound: this compound is chemically conjugated with biotin.

-

Cell Lysis and Incubation: Cellular lysates from LIF-overexpressing cells are incubated with biotinylated this compound or control avidin beads.

-

Pull-Down and Analysis: The beads are washed to remove non-specific binding proteins. The bound proteins are then eluted and analyzed by western blotting using an antibody against LIF-R to confirm the interaction.

Trans-well Migration Assay

-

Cell Seeding: Cancer cells are serum-starved and then seeded into the upper chamber of a trans-well insert (e.g., 8 µm pore size) in serum-free media containing this compound or vehicle.

-

Migration Induction: The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).

-

Quantification: After a defined incubation period (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Xenograft Mouse Model

-

Animal Housing: Immunocompromised mice (e.g., nude mice) are used and housed under sterile conditions.

-

Tumor Implantation: Cancer cells (e.g., MDA-MB-231 with or without LIF overexpression) are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle solution.

-

Monitoring and Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis such as western blotting or immunohistochemistry.

Conclusion

This compound is a promising small molecule inhibitor that effectively targets the LIF signaling pathway in cancer. Its mechanism of action involves the direct binding to LIF-R, leading to the inhibition of downstream oncogenic signaling through the JAK/STAT3 and PI3K/AKT/mTOR pathways. This targeted inhibition results in a preferential anti-proliferative and anti-migratory effect on cancer cells overexpressing LIF, with demonstrated efficacy in preclinical in vivo models. The data summarized in this technical guide underscore the potential of this compound as a therapeutic agent for LIF-dependent cancers and provide a foundation for its further clinical development.

References

The Molecular Target of EC330: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular target of EC330, a small molecule inhibitor with significant potential in oncology. This compound has been identified as a potent antagonist of the Leukemia Inhibitory Factor (LIF) signaling pathway, a critical axis in cancer progression, metastasis, and therapy resistance. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and the LIF Signaling Pathway

Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. It plays a crucial role in various physiological processes, including embryonic development, stem cell self-renewal, and inflammation. However, dysregulation of LIF signaling has been implicated in the pathogenesis of numerous cancers. LIF exerts its effects by binding to a heterodimeric receptor complex composed of the LIF receptor (LIF-R) and the common signal-transducing subunit, glycoprotein 130 (gp130).[1] This binding event triggers the activation of the associated Janus kinases (JAKs), which in turn phosphorylate downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription 3 (STAT3).[1] Activated STAT3 dimerizes, translocates to the nucleus, and modulates the transcription of genes involved in cell proliferation, survival, and migration.[1] Additionally, the LIF/LIF-R axis can activate other oncogenic pathways, including the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR and the Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

This compound is a novel small molecule inhibitor designed to specifically target and disrupt the LIF signaling cascade.[4][5] Its therapeutic potential lies in its ability to counteract the pro-tumoral effects of LIF overexpression observed in various malignancies.

Molecular Target Identification and Mechanism of Action

The primary molecular target of this compound is the Leukemia Inhibitory Factor Receptor (LIF-R) .[4][6] Molecular docking studies have predicted that this compound binds to LIF-R, and this direct interaction has been experimentally validated through avidin-biotin pull-down assays.[4] By binding to LIF-R, this compound effectively inhibits the downstream signaling cascade initiated by LIF.

The mechanism of action of this compound involves the following key steps:

-

Binding to LIF-R: this compound directly interacts with the LIF receptor.[4]

-

Inhibition of Downstream Signaling: This binding event leads to a dose-dependent reduction in the phosphorylation of key downstream effectors, including STAT3, AKT, and mTOR.[5]

-

Cellular Effects: Consequently, this compound inhibits the proliferation and migration of cancer cells that overexpress LIF.[4][6] It has also been shown to disrupt the cytoskeleton and target cancer-associated fibroblasts (CAFs).[7]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Condition | Value | Reference(s) |

| IC50 | MCF7 | - | 0.2 µM | [8] |

| MCF7-LIF | LIF Overexpression | 3-5 fold lower than MCF7 | [8] | |

| MDA-MB-231-LIF | LIF Overexpression | ~2-fold lower than MDA-MB-231-Con | [6][9] | |

| Cancer Cells | - | ~50 nM | [5] | |

| Effective Concentration | MCF7 | Inhibition of Migration | 5 nM | [9] |

| MDA-MB-231 | Inhibition of Migration | 15 nM | [9] | |

| MCF7 and MDA-MB-231 | Inhibition of p-STAT3 and p-AKT | 1 µM | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage | Effect | Reference(s) |

| Mouse Xenograft (IGROV-1) | Ovarian Cancer | 0.5 and 2.5 mg/kg | Dose-dependent reduction in tumor burden | |

| Mouse Xenograft (MDA-MB-231) | Triple-Negative Breast Cancer | 1 mg/kg | Significant inhibition of tumor growth | [9] |

| 0.5 and 2.5 mg/kg | Dose-dependent reduction in tumor burden |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the molecular target and efficacy of this compound.

Western Blot Analysis for Phosphorylated Proteins

Objective: To determine the effect of this compound on the phosphorylation status of downstream signaling proteins in the LIF pathway.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, MDA-MB-231) are cultured to 70-80% confluency and then treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 2 hours).[6]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[11]

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[11] It is then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT) overnight at 4°C.[6][11]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

Transwell Migration Assay

Objective: To assess the inhibitory effect of this compound on cancer cell migration.

Methodology:

-

Cell Preparation: Cancer cells are serum-starved for several hours prior to the assay.

-

Assay Setup: Transwell inserts with a porous membrane (e.g., 8 µm pore size) are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum), while the upper chamber is seeded with a suspension of pre-treated cells (with this compound or vehicle) in a serum-free medium.[12][13]

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours).

-

Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a staining solution (e.g., crystal violet).[12][13]

-

Analysis: The number of migrated cells is quantified by counting the stained cells in several random fields under a microscope.

Mouse Xenograft Model

Objective: To evaluate the in vivo anti-tumor activity of this compound.

Methodology:

-

Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-231) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[14][15]

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of this compound at a specified dose and schedule (e.g., 1 mg/kg, 5 times a week), while the control group receives a vehicle.[9]

-

Tumor Measurement: Tumor volume is measured periodically (e.g., every 3-4 days) using calipers.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).[15][16]

Visualizations

Signaling Pathway Diagram

References

- 1. assaygenie.com [assaygenie.com]

- 2. The Role of the Leukemia Inhibitory Factor (LIF) — Pathway in Derivation and Maintenance of Murine Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EC359-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. bio-rad.com [bio-rad.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. StarrLab - Xenografts [sites.google.com]

EC330: A Small Molecule Inhibitor of Leukemia Inhibitory Factor (LIF) Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine of the interleukin-6 (IL-6) family that plays a critical role in a variety of physiological and pathological processes, including cancer progression. The LIF signaling pathway, primarily mediated through the JAK/STAT, PI3K/AKT, and MAPK cascades, is frequently dysregulated in various malignancies, promoting tumor growth, metastasis, and therapy resistance. EC330 has emerged as a promising small-molecule inhibitor of LIF signaling, demonstrating preferential cytotoxicity towards cancer cells with LIF overexpression. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the LIF signaling pathway. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and experimental workflows to support further research and drug development efforts in this domain.

Introduction to Leukemia Inhibitory Factor (LIF) and its Signaling Pathway

Leukemia Inhibitory Factor (LIF) is a cytokine that exerts its effects by binding to a heterodimeric receptor complex composed of the LIF receptor (LIF-R) and the glycoprotein 130 (gp130) subunit. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domains of the receptor complex. These phosphorylated sites serve as docking platforms for various downstream signaling molecules, leading to the activation of three major pathways:

-

JAK/STAT Pathway: The phosphorylation of the receptor complex recruits Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Upon recruitment, STAT3 is phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and differentiation.

-

PI3K/AKT Pathway: The activated LIF receptor complex can also engage the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, a critical regulator of cell growth, survival, and metabolism.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key downstream effector of LIF signaling, influencing cell proliferation, differentiation, and stress responses.

Dysregulation of LIF signaling has been implicated in the pathogenesis of numerous cancers, where it can promote tumorigenesis, enhance cancer stem cell properties, and contribute to an immunosuppressive tumor microenvironment. This makes the LIF/LIF-R axis an attractive target for therapeutic intervention.

This compound: A Novel Inhibitor of LIF Signaling

This compound is a small-molecule compound identified as a potential inhibitor of LIF signaling. Molecular docking studies suggest that this compound targets the LIF receptor (LIF-R), likely interfering with the binding of LIF and subsequent receptor activation. This inhibitory action leads to the blockade of downstream signaling cascades, ultimately suppressing the pro-tumorigenic effects of LIF.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various in vitro studies. The following tables summarize the key quantitative data available.

| Cell Line | Condition | IC50 of this compound (µM) | Reference |

| MCF7 | Control (MCF7-Con) | ~0.2-0.3 | |

| MCF7 | LIF Overexpression (MCF7-LIF) | 3-5 fold lower than control | |

| MDA-MB-231 | Control (MDA-MB-231-Con) | - | |

| MDA-MB-231 | LIF Overexpression (MDA-MB-231-LIF) | ~2-fold lower than control |

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) of this compound was determined in breast cancer cell lines with and without ectopic overexpression of LIF. The data demonstrates that this compound is more potent in cells with elevated LIF signaling.

| Cell Line | Treatment | Effect on p-STAT3 (Tyr705) | Reference |

| MCF7-LIF | This compound (1 µM) | Abolished LIF-induced phosphorylation | |

| MDA-MB-231-LIF | This compound (1 µM) | Abolished LIF-induced phosphorylation | |

| MDA-MB-231-LIF Xenograft Tumors | This compound | Largely blocked STAT3 activation |

Table 2: Effect of this compound on STAT3 Phosphorylation. this compound effectively inhibits the phosphorylation of STAT3 at tyrosine 705, a key activation step in the JAK/STAT pathway, in both cell culture and in vivo models.

| Cell Line | Treatment Concentration | Effect on Migration | Reference |

| MCF7-LIF | 5 nM | Significantly inhibited migration | |

| MDA-MB-231-LIF | 15 nM | Significantly inhibited migration |

Table 3: Effect of this compound on Cancer Cell Migration. Low nanomolar concentrations of this compound are sufficient to inhibit the migration of breast cancer cells overexpressing LIF.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the canonical LIF signaling pathway and the proposed mechanism of action for this compound.

Caption: Canonical LIF Signaling Pathway.

Caption: Proposed Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on LIF signaling.

Cell Culture and Reagents

-

Cell Lines: MCF7 (human breast adenocarcinoma) and MDA-MB-231 (human breast adenocarcinoma) cell lines can be obtained from ATCC. Cells with ectopic LIF overexpression (e.g., MCF7-LIF, MDA-MB-231-LIF) and corresponding control cells with empty vectors (e.g., MCF7-Con, MDA-MB-231-Con) can be generated by stable transfection.

-

Culture Medium: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound: this compound can be dissolved in DMSO to prepare a stock solution and diluted in culture medium to the desired final concentrations for experiments.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is for assessing the effect of this compound on LIF-induced STAT3 phosphorylation.

-

Cell Seeding and Treatment: Seed cells (e.g., MCF7-LIF or MDA-MB-231-LIF) in 6-well plates and allow them to adhere overnight.

-

Serum Starvation: The following day, starve the cells in serum-free medium for 2-4 hours.

-

This compound Treatment: Treat the cells with this compound at the desired concentration (e.g., 1 µM) for 2 hours. Include a vehicle control (DMSO).

-

LIF Stimulation: Stimulate the cells with recombinant human LIF (concentration to be optimized, e.g., 10 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay

This assay is used to evaluate the effect of this compound on cancer cell migration.

-

Cell Preparation: Culture cells (e.g., MCF7-LIF or MDA-MB-231-LIF) to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup: Place 24-well transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the wells.

-

Cell Seeding and Treatment: Seed the prepared cells in the upper chamber of the transwell inserts in serum-free medium. Add this compound at the desired concentration (e.g., 5 nM for MCF7-LIF, 15 nM for MDA-MB-231-LIF) or vehicle control to the upper chamber.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 16-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant LIF signaling. Its ability to selectively target the LIF-R and inhibit downstream pro-oncogenic pathways highlights its potential for further development. The data and protocols presented in this guide are intended to facilitate continued research into the therapeutic utility of this compound and the broader field of LIF signaling inhibition in oncology. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its efficacy and safety in preclinical and clinical settings.

Unveiling EC330: A Novel Inhibitor of LIF Signaling for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

EC330 is a novel, small-molecule compound that has emerged as a potent and selective inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway.[1][2] LIF, a cytokine belonging to the interleukin-6 family, is frequently overexpressed in a variety of human cancers and is associated with poor prognosis.[2] By targeting the LIF receptor (LIF-R), this compound effectively blocks downstream signaling cascades, including the STAT3, PI3K/AKT, and mTOR pathways, thereby inhibiting cancer cell proliferation, migration, and tumor growth.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound

This compound was identified through a rational drug design approach, building upon structure-activity relationship (SAR) studies of a library of steroidal molecules. The initial screening focused on identifying compounds with a steroidal skeleton, specifically those with antiprogestin-like features, a 17α-difluoro acetylenic moiety, and nonpolar substituents at the 11th position. This strategic design led to the identification of this compound as a lead candidate with promising inhibitory activity against LIF signaling.

Chemical Synthesis of this compound

The synthesis of this compound is detailed in patent WO 2016/154203 A1. While the full step-by-step protocol is outlined within the patent, a general overview of the synthetic scheme is presented below. The synthesis involves a multi-step process starting from commercially available steroidal precursors. Key steps include the introduction of the 11β-aryl group via a conjugate Grignard addition and the subsequent formation of the 17α-difluoro acetylenic moiety.

Diagram of the logical relationship in the discovery of this compound:

Caption: Logical workflow for the discovery of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the LIF receptor (LIF-R).[1] Molecular docking studies have indicated that this compound binds to the LIF-R, thereby inhibiting the downstream signaling pathways that are crucial for cancer cell survival and proliferation.[1]

Signaling Pathway Inhibited by this compound:

Caption: Inhibition of the LIF/LIF-R signaling pathway by this compound.

Biological Activity of this compound

In vitro and in vivo studies have demonstrated the potent anti-cancer activity of this compound.

In Vitro Activity

This compound has shown significant cytotoxicity against various cancer cell lines, particularly those with ectopic LIF overexpression.[1]

| Cell Line | Condition | IC50 (µM) |

| MCF7 | Control (MCF7-Con) | 0.2 - 0.3 |

| MCF7 | LIF Overexpression (MCF7-LIF) | 3-5 fold lower |

| MDA-MB-231 | Control (MDA-MB231-Con) | Not specified |

| MDA-MB-231 | LIF Overexpression (MDA-MB231-LIF) | ~2-fold lower |

Table 1: In Vitro Cytotoxicity of this compound. [1][3]

In Vivo Activity

In xenograft tumor models using MDA-MB-231 cells with ectopic LIF expression, intraperitoneal administration of this compound at a dose of 1 mg/kg, five times a week for 24 days, resulted in a significant inhibition of tumor growth compared to the control group.[1] Notably, this compound exhibited a much weaker inhibitory effect on tumors without LIF overexpression, highlighting its specificity.[1]

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF7, MDA-MB-231) with and without ectopic LIF expression in 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Viability Assessment: Determine cell viability using a standard method such as the trypan blue exclusion assay or a commercial cell viability kit.

-

Data Analysis: Calculate the IC50 values from the dose-response curves.

Western Blot Analysis for STAT3 Phosphorylation

-

Cell Lysis: Lyse treated and untreated cancer cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Western Blot Analysis:

Caption: Workflow for Western blot analysis.

In Vivo Xenograft Tumor Growth Inhibition Assay

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) with and without ectopic LIF expression into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).

-

Treatment: Administer this compound (e.g., 1 mg/kg, i.p., 5 times/week) or vehicle control to the mice.

-

Tumor Measurement: Measure tumor volume periodically using calipers.

-

Endpoint: At the end of the study (e.g., 24 days), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-STAT3).

Conclusion

This compound represents a promising new therapeutic agent for the treatment of cancers with LIF overexpression. Its novel mechanism of action, potent in vitro and in vivo activity, and specificity make it an attractive candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 1. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EC359-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of EC330 in the Inhibition of STAT3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling pathways, making it a compelling target for cancer therapeutics. Persistent activation of STAT3, primarily through phosphorylation at the Tyr705 residue, is a hallmark of numerous malignancies, driving tumor cell proliferation, survival, and immune evasion.[1] This technical guide provides an in-depth analysis of EC330, a novel small-molecule inhibitor, and its role in the modulation of STAT3 phosphorylation. By targeting the Leukemia Inhibitory Factor (LIF) signaling pathway, this compound presents an indirect yet potent mechanism for the attenuation of STAT3 activity. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to STAT3 and Its Role in Cancer

The STAT protein family plays a crucial role in transducing signals from the extracellular environment to the nucleus, thereby mediating a wide array of physiological processes including immunity, cell proliferation, apoptosis, and differentiation.[1] Among the STAT family members, STAT3 is frequently found to be persistently activated in a broad spectrum of human cancers.[1] This aberrant, constitutive activation, in contrast to the transient physiological activation observed in normal cells, leads to the transcription of genes involved in cell proliferation, survival, angiogenesis, and tumor-mediated immune evasion.[1]

The canonical activation of STAT3 is initiated by the binding of cytokines and growth factors to their cognate receptors, leading to the activation of receptor-associated Janus kinases (JAKs).[1] JAKs then phosphorylate STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr705).[2] This phosphorylation event triggers the homodimerization of STAT3 monomers, which then translocate to the nucleus to initiate the transcription of target genes. Given its central role in tumorigenesis, the inhibition of STAT3 signaling has emerged as a promising strategy for cancer therapy.

This compound: A Novel Inhibitor of LIF Signaling

This compound is a small-molecule compound identified as a potential inhibitor of Leukemia Inhibitory Factor (LIF) signaling.[3] LIF, a member of the interleukin-6 (IL-6) cytokine family, promotes tumor progression by activating several oncogenic signaling pathways, including the JAK/STAT3 pathway.[3] this compound was developed through structure-activity relationship (SAR) studies and has been shown to preferentially target cancer cells with LIF overexpression.[3]

Mechanism of Action

This compound functions by inhibiting the LIF/LIF-Receptor (LIF-R) signaling axis. Molecular docking studies suggest that this compound binds to the LIF-R, thereby likely interfering with the binding of LIF to its receptor.[3] This disruption of the initial ligand-receptor interaction prevents the subsequent recruitment and activation of JAKs, which in turn leads to a reduction in STAT3 phosphorylation at Tyr705.[1] Consequently, the downstream signaling cascade that promotes cell proliferation and survival is attenuated. In addition to its effect on the STAT3 pathway, this compound has also been shown to inhibit the LIF-mediated activation of the PI3K/AKT and mTOR signaling pathways.[3]

Quantitative Efficacy of this compound

The inhibitory activity of this compound on cell viability and STAT3 phosphorylation has been quantified in various cancer cell lines. The data presented below is a summary of key findings from preclinical studies.

In Vitro Cell Viability

The half-maximal inhibitory concentration (IC50) of this compound was determined in human breast cancer cell lines, both with and without ectopic overexpression of LIF.

| Cell Line | LIF Status | This compound IC50 (µM) |

| MCF7 | Control (MCF7-Con) | ~0.2-0.3 |

| MCF7 | LIF Overexpression (MCF7-LIF) | 3-5 fold lower than MCF7-Con |

| MDA-MB-231 | Control (MDA-MB231-Con) | Not specified |

| MDA-MB-231 | LIF Overexpression (MDA-MB231-LIF) | ~2-fold lower than MDA-MB231-Con |

Data extracted from Yue et al., 2020.[1][3]

Inhibition of STAT3 Phosphorylation

This compound has demonstrated a dose-dependent inhibition of STAT3 phosphorylation in cancer cells.

| Cell Line | Treatment | Effect on p-STAT3 (Tyr705) |

| MCF7-LIF | 1 µM this compound for 2 hours | Abolished LIF-induced p-STAT3 |

| MDA-MB-231-LIF | 1 µM this compound for 2 hours | Abolished LIF-induced p-STAT3 |

| MDA-MB-231-LIF Xenograft Tumors | 1 mg/kg this compound (i.p.) | Largely blocked STAT3 activation |

Data extracted from Yue et al., 2020.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's effect on STAT3 phosphorylation.

Cell Culture

-

Cell Lines: Human breast cancer cell lines MCF7 and MDA-MB-231 were used.[3]

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for p-STAT3

This protocol is for the detection of phosphorylated STAT3 (Tyr705) and total STAT3 in cell lysates.

-

Cell Lysis:

-

Treat cells with this compound at the desired concentration and time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

-

For total STAT3 and a loading control (e.g., GAPDH or β-actin), strip the membrane and re-probe with the respective primary antibodies.

-

Cell Viability Assay

This protocol outlines the procedure for assessing the effect of this compound on cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound for 24 hours.

-

-

Viability Measurement (Example using a luminescent ATP-based assay like CellTiter-Glo®):

-

Equilibrate the 96-well plate to room temperature.

-

Add the viability assay reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

-

Xenograft Mouse Model

This protocol describes the in vivo evaluation of this compound's anti-tumor activity.

-

Animal Model:

-

Use immunodeficient mice, such as BALB/c nude mice.

-

-

Cell Implantation:

-

Subcutaneously inject MDA-MB-231 cells (with or without LIF overexpression) suspended in a basement membrane matrix (e.g., Matrigel) into the flank of the mice.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor volume with calipers.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle control according to the desired schedule.

-

-

Efficacy Evaluation:

-

Measure tumor volume regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-STAT3).

-

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits the LIF/LIF-R signaling pathway, preventing STAT3 phosphorylation.

Caption: Workflow for Western blot analysis of STAT3 phosphorylation.

Caption: Workflow for determining this compound's effect on cell viability.

Conclusion

This compound represents a promising therapeutic agent that indirectly targets the STAT3 signaling pathway through the inhibition of LIF/LIF-R interaction. Its ability to potently and preferentially inhibit the growth of cancer cells with LIF overexpression underscores its potential for targeted cancer therapy. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and similar STAT3-modulating compounds. The detailed methodologies and visual aids are intended to facilitate the replication and extension of these preclinical findings, ultimately contributing to the advancement of novel cancer treatments.

References

Pharmacokinetics and pharmacodynamics of EC330

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of EC330

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway, a critical regulator of cellular processes such as differentiation, proliferation, and inflammation. By targeting the LIF receptor (LIFR), this compound disrupts the downstream activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the phosphorylation of STAT3. This inhibitory action has demonstrated potential in preclinical models of cancer, suggesting a role for this compound as a therapeutic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction

Leukemia Inhibitory Factor (LIF) is a pleiotropic cytokine of the interleukin-6 (IL-6) family that plays a significant role in various physiological and pathological processes. The binding of LIF to its receptor, a heterodimer of LIFR and gp130, initiates a signaling cascade predominantly through the JAK/STAT pathway. Constitutive activation of this pathway, particularly STAT3, is implicated in the progression of several cancers, promoting tumor growth, metastasis, and resistance to therapy. This compound has emerged as a targeted inhibitor of this axis, demonstrating the ability to block LIF-mediated signaling and subsequent oncogenic activities.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of the LIF/LIFR signaling axis. This leads to a reduction in the phosphorylation of key downstream signaling molecules, most notably STAT3.

Mechanism of Action

This compound exerts its biological effects by binding to the LIF/LIFR complex, thereby preventing the activation of the associated JAK kinases. This blockade inhibits the subsequent phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3Y705), a critical step for its dimerization, nuclear translocation, and transcriptional activity. In addition to the STAT3 pathway, this compound has also been shown to attenuate the LIF-induced activation of the PI3K/AKT and mTOR signaling pathways.

Signaling Pathway of this compound Inhibition

Caption: Mechanism of this compound action on the LIF-JAK-STAT signaling pathway.

In Vitro Efficacy

In vitro studies have demonstrated the ability of this compound to inhibit key cellular processes associated with cancer progression in cell lines with LIF overexpression, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

| Parameter | Cell Line | Effect | Concentration |

| STAT3 Phosphorylation | MCF-7, MDA-MB-231 | Inhibition | 1 µM |

| Cell Proliferation | MCF-7, MDA-MB-231 | Inhibition | 5 nM (MCF-7), 15 nM (MDA-MB-231) |

| Cell Migration | MCF-7, MDA-MB-231 | Inhibition | 5 nM (MCF-7), 15 nM (MDA-MB-231) |

Note: Specific IC50 values for these effects are not publicly available. The concentrations listed are those reported to produce a significant inhibitory effect in published studies.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, including Cmax, Tmax, AUC, and half-life, are not currently available in the public domain. However, it has been reported that this compound is orally bioavailable and was found to be safe and tolerable in preclinical toxicity studies.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacodynamics of this compound.

Western Blot for Phospho-STAT3

This protocol describes the detection and semi-quantification of phosphorylated STAT3 (Tyr705) in cell lysates following treatment with this compound.

Experimental Workflow: Western Blot

Caption: Workflow for Western blot analysis of p-STAT3.

Protocol:

-

Cell Culture and Treatment: Plate MCF-7 or MDA-MB-231 cells and allow them to adhere overnight. Treat cells with this compound at desired concentrations (e.g., 1 µM) for a specified duration (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 as a loading control.

Cell Proliferation Assay

This protocol outlines the procedure for assessing the effect of this compound on the proliferation of cancer cell lines.

Experimental Workflow: Cell Proliferation Assay

Caption: Workflow for cell proliferation assay.

Protocol:

-

Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 nM).

-

Incubation: Incubate the plate for 24 to 72 hours.

-

Viability Assessment: Add a cell viability reagent such as MTT or WST-1 to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Transwell Migration Assay

This protocol details the method for evaluating the effect of this compound on cancer cell migration.

Experimental Workflow: Transwell Migration Assay

Caption: Workflow for transwell migration assay.

Protocol:

-

Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Preparation: Resuspend MCF-7 or MDA-MB-231 cells in serum-free medium containing the desired concentration of this compound (e.g., 5 nM or 15 nM).

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for 12 to 24 hours to allow for cell migration.

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vivo Xenograft Model

This protocol describes a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

Experimental Workflow: Xenograft Model

Caption: Workflow for in vivo xenograft studies.

Protocol:

-

Cell Implantation: Subcutaneously inject MDA-MB-231 cells (e.g., 5 x 106 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm3).

-

Treatment: Randomize mice into treatment and control groups. Administer this compound intraperitoneally at specified doses (e.g., 0.5 mg/kg or 2.5 mg/kg) and schedules (e.g., daily or five times a week). The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

-

Pharmacodynamic Analysis: Tumor tissue can be collected for analysis of biomarkers such as p-STAT3 by Western blot or immunohistochemistry.

Conclusion

This compound is a promising inhibitor of the LIF signaling pathway with demonstrated preclinical activity against cancer cells characterized by LIF overexpression. Its ability to block STAT3 phosphorylation and inhibit tumor cell proliferation and migration underscores its therapeutic potential. While the currently available pharmacokinetic data is limited, the pharmacodynamic profile of this compound provides a strong rationale for its further development. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation and characterization of this compound and similar targeted therapies. Further studies are warranted to fully elucidate its pharmacokinetic properties and to establish a comprehensive dose-response relationship for its various pharmacodynamic effects.

The chemical structure and properties of EC330

An In-depth Technical Guide to EC330: A Novel Inhibitor of LIF Signaling

Introduction

This compound is a first-in-class, orally bioavailable small-molecule inhibitor of Leukemia Inhibitory Factor (LIF) signaling.[1][2] LIF, a cytokine belonging to the interleukin-6 superfamily, is often overexpressed in various human cancers and is associated with poor prognosis.[3][4] By targeting the LIF/LIF-R (Leukemia Inhibitory Factor Receptor) complex, this compound effectively blocks downstream oncogenic signaling pathways, thereby inhibiting cancer cell proliferation, migration, and tumor growth.[3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical pharmacology of this compound.

Chemical Structure and Properties

This compound is a steroidal compound with a complex chemical structure.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C30H32F2O2 | [6] |

| Molecular Weight | 462.57 g/mol | [6] |

| CAS Number | 2016795-77-8 | [6] |

| Appearance | Solid powder | |

| Purity | >99% by HPLC | |

| Solubility | Soluble in DMSO, Insoluble in water, Soluble in Ethanol ('93 mg/mL) | [5] |

| Storage | Room temperature for months, or -20°C for 3 years |

Mechanism of Action

This compound functions as a potent inhibitor of the LIF signaling pathway. Molecular docking studies have indicated that this compound's molecular target is the LIF receptor (LIF-R).[3][4] By binding to the LIF/LIF-R complex, this compound blocks the activation of several downstream signaling pathways that are crucial for tumor progression.[4]

The primary signaling cascade inhibited by this compound is the JAK-STAT pathway. Specifically, this compound has been shown to reduce the phosphorylation of STAT3 in a dose-dependent manner. In addition to the STAT3 pathway, this compound also inhibits the PI3K/AKT and mTOR signaling pathways, which are also activated by LIF and play a significant role in promoting cell proliferation and survival.[3][4]

Preclinical Pharmacology

In Vitro Activity

This compound has demonstrated significant cytotoxic effects in cancer cells, particularly those with an overexpression of LIF.[3] Studies have shown that the IC50 values for this compound are substantially lower in cancer cells with ectopic LIF overexpression compared to their control counterparts.[3][4]

| Cell Line | Condition | IC50 (µM) | Treatment Duration |

| MCF7 | Control | ~0.2-0.3 | 24 hours |

| MCF7 | LIF Overexpression | 3-5 fold lower than control | 24 hours |

| MDA-MB-231 | Control | - | - |

| MDA-MB-231 | LIF Overexpression | ~2-fold lower than control | - |

This compound has also been shown to inhibit the migration of cancer cells.[3][4] In trans-well migration assays, this compound significantly inhibited the migration of MCF7 and MDA-MB-231 cells with LIF overexpression, while having a much weaker effect on control cells.[3]

In Vivo Activity

In vivo studies using xenograft mouse models of ovarian and triple-negative breast cancer have demonstrated the anti-tumor efficacy of this compound.[1] Dose-dependent reductions in tumor burden were observed with this compound treatment.[1] Furthermore, this compound has been found to be orally bioavailable and well-tolerated in toxicity studies.[1]

| Animal Model | Cell Line | Treatment Dosages (mg/kg) | Outcome |

| Xenograft Mouse | IGROV-1 (Ovarian) | 0.5 and 2.5 | Dose-dependent reduction in tumor burden |

| Xenograft Mouse | MDA-MB-231 (Triple Negative Breast Cancer) | 0.5 and 2.5 | Dose-dependent reduction in tumor burden |

| PDX Model | MDA-MB-231 | 0.1, 0.5, and 2.5 | Dose-dependent reduction in tumor burden |

Experimental Protocols

Cell Viability Assay

To assess the effect of this compound on cell viability, a trypan blue exclusion method can be utilized.

-

Cell Seeding: Seed cancer cells (e.g., MCF7, MDA-MB-231) with and without LIF overexpression in appropriate culture plates.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Counting: Following treatment, harvest the cells and use a cell counter (e.g., Vi-CELL counter) to determine the number of viable and non-viable cells based on trypan blue exclusion.

-

Data Analysis: Calculate the percentage of viable cells for each treatment condition and determine the IC50 value.

Trans-well Migration Assay

The effect of this compound on cancer cell migration can be evaluated using a trans-well migration assay.

-

Cell Preparation: Culture cancer cells with and without LIF overexpression to the desired confluency.

-

Assay Setup: Place trans-well inserts into a 24-well plate containing a chemoattractant in the lower chamber.

-

Cell Seeding: Seed the prepared cells in the upper chamber of the trans-well inserts and treat with this compound at a specified concentration (e.g., 5 nM for MCF7, 15 nM for MDA-MB-231).[3]

-

Incubation: Incubate the plate to allow for cell migration through the porous membrane of the insert.

-

Analysis: After incubation, remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface.

-

Quantification: Count the number of migrated cells under a microscope to determine the migration ability.

In Vivo Xenograft Study

To evaluate the in vivo efficacy of this compound, a xenograft mouse model can be employed.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231-LIF) into immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Administer this compound orally at various dosages (e.g., 0.5 and 2.5 mg/kg).

-

Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform further analysis, such as western blotting for levels of p-STAT3 and total STAT3.[3]

Conclusion

This compound is a promising small-molecule inhibitor of LIF signaling with demonstrated in vitro and in vivo anti-cancer activity. Its ability to selectively target cancer cells with LIF overexpression and its favorable pharmacological properties make it a strong candidate for further development as a targeted therapy for cancers dependent on the LIF pathway.

References

- 1. This compound|cas 2016795-77-8|DC Chemicals [dcchemicals.com]

- 2. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

Methodological & Application

EC330: A Novel Inhibitor of LIF Signaling for In Vitro Cancer Research

Application Notes for In Vitro Studies

Introduction: EC330 is a small-molecule compound that functions as a potent and specific inhibitor of Leukemia Inhibitory Factor (LIF) signaling.[1][2][3][4] LIF, a cytokine belonging to the interleukin-6 family, is often overexpressed in various cancers and is associated with poor prognosis.[2] It promotes tumor progression by activating several oncogenic signaling pathways, including STAT3, PI3K/AKT, and mTOR, which drive cell proliferation, metastasis, and therapeutic resistance.[1][2] this compound exerts its inhibitory effects by binding to the LIF receptor (LIF-R), preventing the binding of LIF and subsequently blocking the activation of its downstream signaling cascades.[1][2] These properties make this compound a valuable tool for in vitro research aimed at understanding the role of LIF signaling in cancer and for the preclinical evaluation of potential therapeutic strategies targeting this pathway.

Mechanism of Action: this compound targets the LIF/LIF-R signaling axis. Molecular docking studies have predicted that this compound binds to the human LIF receptor (hLIF-R), a conclusion that has been confirmed by in vitro pull-down assays.[1][2] This interaction sterically hinders the binding of LIF to LIF-R, thereby preventing the recruitment of gp130 and the formation of the high-affinity receptor complex necessary for signal transduction.[1][2] The inhibition of the LIF/LIF-R interaction by this compound leads to the suppression of downstream signaling pathways critical for cancer cell survival and proliferation, namely the STAT3, PI3K/AKT, and mTOR pathways.[1][2]

Applications in Cancer Research: this compound is particularly effective in cancer cells that overexpress LIF.[1][2] It has been shown to preferentially inhibit the proliferation and migration of such cancer cells.[1][2] In vitro studies have demonstrated its efficacy in breast cancer cell lines, including MCF7 and MDA-MB-231.[1][2] Beyond its effects on proliferation and migration, this compound has also been noted to induce cytoskeletal disruption and target cancer-associated fibroblasts (CAFs).[5]

Key Signaling Pathway Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound in inhibiting the LIF-mediated signaling pathway.

Caption: Mechanism of this compound action on the LIF signaling pathway.

Experimental Protocols

Cell Culture

Human breast cancer cell lines, such as MCF7 and MDA-MB-231, are suitable for in vitro studies with this compound. For experiments investigating the effects of LIF overexpression, isogenic cell lines stably overexpressing LIF can be used alongside their corresponding control cells.

-

Cell Lines: MCF7, MDA-MB-231 (or other relevant cancer cell lines with varying LIF expression levels).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity and Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells.

-

Method: Trypan Blue Exclusion Method using a Vi-CELL counter or similar automated cell counter.

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., a serial dilution from 1 nM to 10 µM) for 24 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, collect the cells by trypsinization.

-

Determine cell viability using the Trypan Blue exclusion assay.

-

-

Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viable cells against the log of the this compound concentration.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the STAT3 and PI3K/AKT pathways.

-

Procedure:

-

Seed cells and treat with this compound at the desired concentration for a specified time (e.g., 2 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-AKT (Ser473), AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Densitometric analysis of the protein bands can be performed to quantify the changes in protein phosphorylation levels relative to the total protein and loading control.

Cell Proliferation Assay

This protocol assesses the inhibitory effect of this compound on cancer cell proliferation.

-

Method: Direct cell counting or a colorimetric assay such as the MTT or SRB assay.

-

Procedure (Cell Counting):

-

Seed an equal number of cells in multi-well plates.

-

Treat cells with this compound or vehicle control.

-

At various time points (e.g., 24, 48, 72 hours), trypsinize and count the cells using a hemocytometer or automated cell counter.

-

-

Data Analysis: Plot the cell number against time to generate growth curves for each treatment condition.

Trans-well Migration Assay

This protocol evaluates the effect of this compound on the migratory capacity of cancer cells.

-

Method: Boyden chamber assay using trans-well inserts.

-

Procedure:

-

Pre-treat the cells with this compound (e.g., 5 nM for MCF7, 15 nM for MDA-MB-231) or vehicle control.

-

Seed the pre-treated cells in the upper chamber of a trans-well insert (typically with an 8 µm pore size membrane) in a serum-free medium.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for a period that allows for cell migration (e.g., 24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several random fields under a microscope.

-

-

Data Analysis: Compare the number of migrated cells in the this compound-treated group to the vehicle control group.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram outlines a typical experimental workflow for characterizing the in vitro effects of this compound.

Caption: A standard workflow for the in vitro testing of this compound.

Quantitative Data Summary

| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |

| MCF7 | Cytotoxicity | Various | Cytotoxic effects observed | [1] |

| MCF7 (LIF Overexpression) | Proliferation | 5 nM | Significant inhibition of proliferation | [1][2] |

| MDA-MB-231 (LIF Overexpression) | Proliferation | 15 nM | Significant inhibition of proliferation | [1][2] |

| MCF7 (LIF Overexpression) | Migration | 5 nM | Significant inhibition of migration | [1][2] |

| MDA-MB-231 (LIF Overexpression) | Migration | 15 nM | Significant inhibition of migration | [1][2] |

| MCF7 and MDA-MB-231 | Western Blot | Not specified | Abolished LIF-induced phosphorylation of STAT3 and AKT | [1][2] |

Note: The specific IC50 values for cytotoxicity were not detailed in the provided search results but can be determined experimentally using the protocol described above. The effective concentrations for proliferation and migration assays highlight the potency of this compound in cells with LIF overexpression.

References

- 1. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. This compound|cas 2016795-77-8|DC Chemicals [dcchemicals.com]

Application Notes and Protocols for EC330 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

EC330 is a small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway, a critical pathway implicated in the proliferation, migration, and survival of various cancer cells.[1][2][3][4] Overexpression of LIF is associated with poor prognosis in several human cancers, making it an attractive therapeutic target.[2] this compound exerts its anti-tumor effects by binding to the LIF receptor (LIF-R) and inhibiting the downstream activation of key oncogenic signaling pathways, including STAT3, PI3K/AKT, and mTOR.[1][2][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical xenograft mouse models to evaluate its anti-cancer efficacy.

Mechanism of Action

This compound functions as a potent inhibitor of LIF signaling. Molecular docking studies have indicated that this compound targets the LIF-R.[1] By interacting with LIF-R, this compound blocks the downstream signaling cascades initiated by LIF. This inhibitory action has been shown to preferentially affect cancer cells that overexpress LIF, leading to a reduction in tumor cell proliferation and migration.[1]

References

- 1. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a small-molecule compound, is a potential novel inhibitor of LIF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Application Notes and Protocols for EC330 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use of EC330, a small-molecule inhibitor of the Leukemia Inhibitory Factor (LIF) signaling pathway, for in vitro cell culture experiments. The provided protocols and concentration recommendations are intended to serve as a starting point for experimental design.

Application Notes

Mechanism of Action

This compound is a potent inhibitor of LIF signaling. LIF, a cytokine belonging to the interleukin-6 superfamily, promotes tumor progression and metastasis in various cancers by activating several oncogenic signaling pathways.[1][2] this compound functions by binding to the LIF receptor (LIF-R), which in turn blocks the downstream activation of key signaling cascades, including STAT3, PI3K/AKT, and mTOR.[1][2][3] By inhibiting these pathways, this compound can suppress cancer cell proliferation and migration.[1][2] Recent studies have also indicated that this compound can induce a form of iron-dependent cell death known as ferroptosis.[4]

Cell Line Specificity

This compound has demonstrated preferential cytotoxicity in cancer cells that overexpress LIF.[1][2] This suggests that it is particularly effective in cancer models where the LIF signaling pathway is a key driver of malignancy. So far, its efficacy has been demonstrated in breast and ovarian cancer cell lines.

Recommended this compound Concentrations for Cell Culture

The optimal concentration of this compound is cell-line dependent and should be determined empirically for each new experimental system. The following table summarizes previously reported effective concentrations and can be used as a guide for designing dose-response experiments.